molecular formula C17H25NO2 B261449 N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

カタログ番号 B261449
分子量: 275.4 g/mol
InChIキー: WYXYOXWYSOVEPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide, also known as S-(+)-ketamine, is a chiral derivative of ketamine, which is a widely used anesthetic and analgesic drug. S-(+)-ketamine has been found to have unique properties that make it a promising candidate for various scientific research applications.

科学的研究の応用

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various scientific research applications, including the study of depression, anxiety, and addiction. It has been shown to have rapid and long-lasting antidepressant effects in animal models and human clinical trials. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to have anxiolytic effects and can reduce symptoms of post-traumatic stress disorder (PTSD). In addition, it has been studied as a potential treatment for addiction to drugs such as cocaine and alcohol.

作用機序

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine increases the release of glutamate and activates other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This leads to the activation of downstream signaling pathways and the induction of synaptic plasticity, which is thought to be responsible for the antidepressant and anxiolytic effects of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to increase the expression of immediate early genes (IEGs), which are involved in the regulation of neuronal activity and synaptic plasticity.

実験室実験の利点と制限

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and low toxicity. It can be administered via various routes, including intravenous, intramuscular, and subcutaneous injection, as well as intranasal and oral routes. However, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine also has some limitations, including its high cost, the need for chiral resolution techniques, and the potential for abuse and addiction.

将来の方向性

There are several future directions for the study of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine, including the development of new analogs and derivatives with improved pharmacological properties. Researchers are also investigating the potential of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine for the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. In addition, there is a growing interest in the use of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine as a tool for studying the neurobiology of depression and other mood disorders.

合成法

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be synthesized from its racemic form, ketamine, by using chiral resolution techniques. One of the most common methods is to use chiral stationary phases in high-performance liquid chromatography. This method separates the two enantiomers of ketamine, and the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be isolated and purified. Another method is to use asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.

特性

製品名

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

分子式

C17H25NO2

分子量

275.4 g/mol

IUPAC名

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3

InChIキー

WYXYOXWYSOVEPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

正規SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。